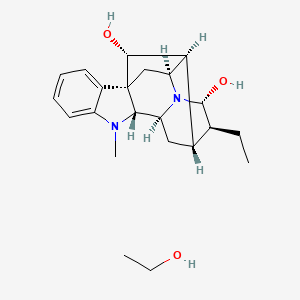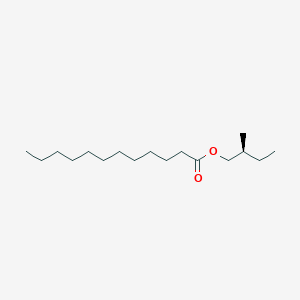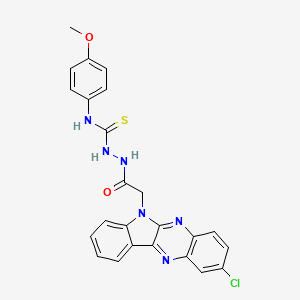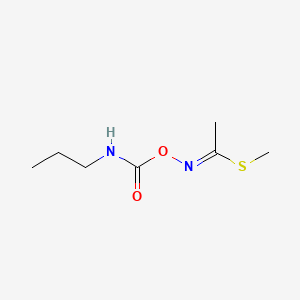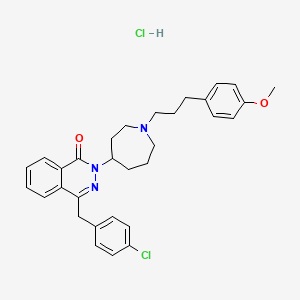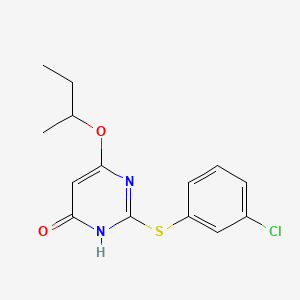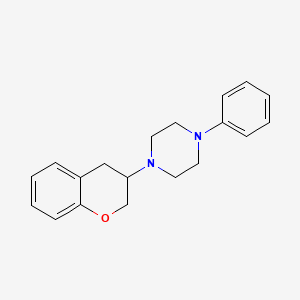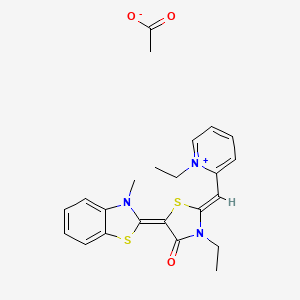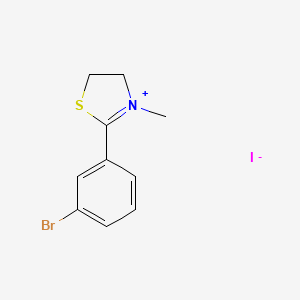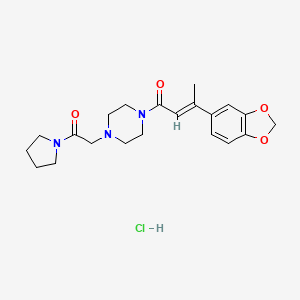
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This specific compound is characterized by its unique structural features, including an epoxy group and an ethyl substitution, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the macrolide ring: This is achieved through a series of cyclization reactions.
Introduction of the epoxy group: This step involves the oxidation of a double bond using reagents such as m-chloroperbenzoic acid (m-CPBA).
Ethyl substitution: This is usually done via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Fermentation: Using genetically modified microorganisms to produce the precursor molecules.
Purification: Employing techniques such as chromatography to isolate the desired compound.
Chemical modification: Final steps to introduce specific functional groups and achieve the target structure.
Chemical Reactions Analysis
Types of Reactions
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The compound can be reduced to open the epoxy ring, forming alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, Grignard reagents.
Major Products
Diols: Formed from the oxidation of the epoxy group.
Alcohols: Resulting from the reduction of the epoxy group.
Substituted derivatives: Produced through substitution reactions.
Scientific Research Applications
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.
Medicine: Explored for potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of insecticides and pesticides due to its potent biological activity.
Mechanism of Action
The mechanism of action of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound’s unique structure allows it to interact with these targets effectively, making it a potent anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Avermectin B1a
Comparison
Compared to other milbemycins and avermectins, (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has unique structural features, such as the ethyl substitution and epoxy group, which enhance its biological activity and specificity. These modifications make it more effective against certain parasites and less prone to resistance development.
Properties
CAS No. |
51596-13-5 |
|---|---|
Molecular Formula |
C33H48O7 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-24-hydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C33H48O7/c1-7-28-22(4)13-14-32(40-28)18-26-17-25(39-32)12-11-21(3)15-20(2)9-8-10-24-19-37-30-29(36-6)23(5)16-27(31(34)38-26)33(24,30)35/h8-11,16,20,22,25-30,35H,7,12-15,17-19H2,1-6H3/b9-8+,21-11+,24-10+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 |
InChI Key |
SEYJRKYSPOJXIB-GSQYPKHESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


